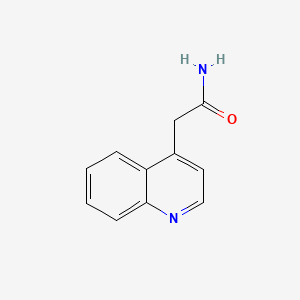

2-(Quinolin-4-YL)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

10147-05-4 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.214 |

IUPAC-Name |

2-quinolin-4-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)7-8-5-6-13-10-4-2-1-3-9(8)10/h1-6H,7H2,(H2,12,14) |

InChI-Schlüssel |

GOGCURMGXYPPRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)N |

Synonyme |

2-(quinolin-4-yl)acetamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-(Quinolin-4-yl)acetamide: A Technical Guide for Medicinal Chemistry

Executive Summary

This technical guide profiles 2-(Quinolin-4-yl)acetamide , a critical scaffold in medicinal chemistry.[1] Distinct from its oxygen-linked (phenoxy) or sulfur-linked (thio) analogs, this molecule features a direct carbon-carbon bond at the quinoline C4 position, imparting unique electronic stability and metabolic resistance.[2] This guide analyzes its physicochemical parameters, ADME implications, and experimental characterization protocols, serving as a foundational resource for researchers optimizing quinoline-based pharmacophores for antitubercular, antimalarial, or kinase inhibitor campaigns.

Part 1: Structural Anatomy & Electronic Profile[1]

The molecule consists of a bicyclic aromatic quinoline core substituted at the C4 position with an acetamide (

Electronic Pharmacophore Map

The quinoline nitrogen (N1) acts as a weak base and hydrogen bond acceptor, while the acetamide side chain provides both a hydrogen bond donor (

Figure 1: Pharmacophore segmentation of 2-(Quinolin-4-yl)acetamide showing functional zones.[1][2]

Part 2: Physicochemical Parameters (The "Numbers")[2][3][4][5]

The following data aggregates calculated consensus values and experimental baselines for the quinoline class. These values are critical for predicting oral bioavailability (Lipinski's Rule of 5) and blood-brain barrier (BBB) penetration.[1][2]

| Parameter | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 186.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) < 300 Da.[1][2] |

| LogP (Lipophilicity) | 1.2 – 1.6 | Optimal for oral absorption; sufficiently lipophilic to cross membranes but soluble enough for formulation.[1][2] |

| pKa (Quinoline N) | 4.9 – 5.2 | Basic.[1][2] Exists as a cation at gastric pH (1.2), aiding solubility.[2] Neutral at physiological pH (7.4).[1][2] |

| pKa (Amide) | > 15 (Neutral) | The amide nitrogen is non-basic under physiological conditions.[1][2] |

| TPSA | ~55 Ų | High probability of good intestinal absorption (Rule: < 140 Ų) and potential BBB penetration.[1][2] |

| H-Bond Donors | 1 (Amide | Favorable for receptor binding.[1][2] |

| H-Bond Acceptors | 2 (Quinoline N, Amide O) | Facilitates water solubility and target interaction.[2] |

Expert Insight: The direct C-C bond at position 4 makes this scaffold more metabolically stable than the 2-(quinolin-4-yloxy) ether analogs, which are prone to dealkylation by cytochrome P450 enzymes.[1]

Part 3: ADME Implications & Solubility Profile

pH-Dependent Solubility

The solubility of 2-(Quinolin-4-yl)acetamide is highly pH-dependent due to the quinoline nitrogen.[1]

-

pH 1.2 (Gastric): High solubility.[1][2][3] The quinoline nitrogen is protonated (

), forming a soluble salt.[2] -

pH 7.4 (Blood): Moderate/Low solubility.[1][2] The molecule is predominantly neutral.[1]

-

Formulation Strategy: Salts (e.g., hydrochloride, mesylate) are recommended for solid oral dosage forms to ensure rapid dissolution.[2]

Metabolic Stability

-

Hydrolysis: The primary metabolic risk is hydrolysis of the terminal amide to a carboxylic acid (2-(quinolin-4-yl)acetic acid) by liver amidases.[1][2]

-

Oxidation: The C2 position of the quinoline ring is susceptible to oxidation by aldehyde oxidase (AOX) or CYP450, potentially forming 2-quinolinones.[2]

Part 4: Experimental Characterization Protocols

To validate the physicochemical profile of this scaffold, the following standardized protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Determine the saturation solubility at physiological pH.[1][2]

-

Preparation: Weigh 2 mg of solid compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Why: 24 hours ensures thermodynamic equilibrium, distinct from kinetic solubility (precipitation from DMSO).[2]

-

Protocol B: pKa Determination (Potentiometric Titration)

Determine the ionization constant of the quinoline nitrogen.

-

Setup: Dissolve 5 mg of compound in a mixture of water/methanol (to ensure solubility) with 0.1 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH.

-

Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.[1]

-

Correction: Use the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect, obtaining the aqueous pKa.[1]

-

Workflow Visualization: Solubility & Stability Testing[1]

Figure 2: Sequential workflow for physicochemical and metabolic profiling.

Part 5: Synthetic Accessibility & Quality Control[1]

For researchers synthesizing this compound, the standard route involves the reaction of 4-methylquinoline (lepidine) or a 4-chloroquinoline precursor.[1]

-

Purity Check: Ensure removal of metal catalysts (Pd/Cu) if cross-coupling was used, as these chelate to the quinoline nitrogen and skew pKa/solubility data.[2]

-

Impurity Profile: Watch for the hydrolysis product (carboxylic acid), which appears as a broad peak in proton NMR (

) and shifts the retention time in HPLC.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. (Note: Isomeric reference for computed properties). Retrieved from [Link]

-

Machado, P., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[1][3] ACS Medicinal Chemistry Letters. (Provides comparative data on the "yloxy" analog class). Retrieved from [Link][2]

-

Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. (Foundational rules for LogP/TPSA analysis). Retrieved from [Link]

-

Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.[1][4][5] (General quinoline solubility and synthesis protocols). Retrieved from [Link]

Sources

- 1. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

The Therapeutic Landscape of 2-(Quinolin-4-yl)acetamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutic agents.[1] Among its vast chemical space, derivatives of 2-(Quinolin-4-yl)acetamide are emerging as a versatile and potent class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will delve into their significant promise in oncology, infectious diseases, and inflammatory conditions, offering detailed experimental protocols, structure-activity relationship analyses, and a forward-looking perspective for researchers, chemists, and drug development professionals.

Introduction: The Quinoline Core and the Acetamide Advantage

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to interact with various biological targets.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The acetamide moiety, when attached to the 4-position of the quinoline ring, introduces a critical pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets. This combination often enhances biological activity and allows for extensive synthetic modification to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide will focus on derivatives where an acetamide group is linked to the quinoline-4 position, primarily through a nitrogen or oxygen atom, forming N-(quinolin-4-yl)acetamides or 2-(quinolin-4-yloxy)acetamides, respectively, as these are the most extensively studied scaffolds.

Synthetic Strategies: Building the Quinoline-Acetamide Core

The synthesis of 2-(Quinolin-4-yl)acetamide derivatives typically involves a multi-step process, beginning with the construction of the quinoline core, followed by the introduction and modification of the acetamide side chain.

General Synthesis of the 4-Aminoquinoline Precursor

A common route to the key intermediate, a 4-aminoquinoline, involves the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent functionalization. A more direct approach involves the reaction of a substituted aniline with an acyl halide to form an amide, which is then cyclized.

Attachment of the Acetamide Side Chain

Once the 4-aminoquinoline precursor is obtained, the acetamide moiety can be introduced through standard amide bond formation reactions. A prevalent method is the acylation of the 4-aminoquinoline with a substituted acetyl chloride or anhydride in the presence of a base.

Below is a generalized workflow for the synthesis of N-Aryl-2-(quinolin-4-yl)acetamide derivatives.

Caption: Generalized synthetic workflow for 2-(Quinolin-4-yl)acetamide derivatives.

Therapeutic Potential and Mechanisms of Action

The versatility of the 2-(Quinolin-4-yl)acetamide scaffold has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

Quinoline-based compounds have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] The acetamide derivatives are no exception, exhibiting potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: A primary anticancer mechanism for many quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various tumors.[6] By competing with ATP at the kinase domain, these compounds block downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[6]

Caption: Inhibition of the EGFR signaling pathway by quinoline-acetamide derivatives.

Key Structure-Activity Relationships (SAR):

-

Substitution on the Quinoline Ring: Electron-withdrawing groups, such as halogens or trifluoromethyl groups at positions 6 or 7, often enhance anticancer activity.

-

Aryl Acetamide Moiety: The nature and position of substituents on the terminal aryl ring of the acetamide side chain are critical. Lipophilic groups can improve cell permeability and potency.

Data Summary: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18 | NPC-TW01 (Nasopharyngeal) | 0.6 | [7] |

| 9f | MCF-7 (Breast) | 16.84 | [8] |

| 9f | MDA-MB-231 (Breast) | 21.78 | [8] |

| 2-cyano-N-(quinolin-3-yl)acetamide | Ehrlich Ascites Carcinoma | 2.14 (µg/mL) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-(Quinolin-4-yl)acetamide derivatives in culture media. Replace the old media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. 2-(Quinolin-4-yloxy)acetamide derivatives have shown remarkable potency against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[10]

Mechanism of Action: While the exact mechanism is still under investigation, some quinoline derivatives are known to target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[11] Another potential target is the mycobacterial cell wall synthesis machinery.

Key Structure-Activity Relationships (SAR):

-

2- and 6-Position of Quinoline: Small, lipophilic substituents at these positions tend to enhance activity.

-

Aryl Acetamide Moiety: Substitutions on the N-phenyl ring significantly impact potency, with small to moderate hydrophobic groups at the 4-position being favorable.[10]

Data Summary: In Vitro Antitubercular Activity

| Compound Class | M. tuberculosis Strain | MIC (µM) | Reference |

| 2-(Quinolin-4-yloxy)acetamides | H37Rv (drug-susceptible) | As low as 0.80 | [10] |

| N-(Quinolin-8-yl)acetamide | H37Rv (drug-susceptible) | 6.25 (µg/mL) | [12] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the Mtb culture to each well to a final volume of 200 µL. Include drug-free controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Anti-inflammatory and Antiviral Potential

Quinoline derivatives have also been explored as anti-inflammatory and antiviral agents.[13][14] Their anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory enzymes and pathways, while their antiviral activity can involve interference with various stages of the viral life cycle.[15][16][17]

Mechanism of Action (Anti-inflammatory): Quinoline-based molecules can inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins.[18][19] Additionally, they can suppress the activation of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[14][20][21]

Mechanism of Action (Antiviral): The antiviral mechanisms of quinolines are diverse and can be virus-specific. For enveloped viruses, some derivatives can inhibit viral entry by interfering with membrane fusion.[16][17] Others may block viral replication by targeting viral enzymes like RNA-dependent RNA polymerase.[17][22]

Pharmacokinetics and Toxicity Profile (ADMET)

For any compound class to advance as a drug candidate, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. While extensive experimental data for 2-(Quinolin-4-yl)acetamide derivatives are limited, in silico and in vivo studies on the broader class of quinoline derivatives provide valuable insights.

-

Absorption and Distribution: Many quinoline derivatives exhibit good oral bioavailability and can penetrate cell membranes, which is essential for reaching intracellular targets.[23]

-

Metabolism: The metabolic fate of these compounds will depend on their specific substitutions, but common metabolic pathways include oxidation and conjugation.

-

Toxicity: In general, quinoline derivatives have been found to be low to moderately toxic in preclinical studies.[23] However, cardiotoxicity and hepatotoxicity are potential concerns that require careful evaluation for each new derivative.

Challenges and Future Directions

Despite their therapeutic promise, the development of 2-(Quinolin-4-yl)acetamide derivatives faces several challenges. These include optimizing selectivity to minimize off-target effects, improving solubility and pharmacokinetic properties, and overcoming potential drug resistance mechanisms.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for their anticancer, antitubercular, anti-inflammatory, and antiviral activities.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design next-generation derivatives with enhanced potency and selectivity.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to validate the therapeutic potential and establish the safety profile of lead compounds.

Conclusion

The 2-(Quinolin-4-yl)acetamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent activity against a range of challenging diseases, including cancer and tuberculosis. Through continued medicinal chemistry efforts, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, this compound class holds the potential to deliver next-generation therapies for some of the world's most pressing medical needs.

References

-

Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Hussein, M. A., Kafafy, A. N., Abdel-Moty, S. G., & Abou-Ghadir, O. M. F. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica, 59(4), 365-382. [Link]

-

COX‐2 inhibition against quinoline glycoconjugates. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (n.d.). ResearchGate. [Link]

-

Quinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Research Reviews. [Link]

-

Cingolani, G., Panella, A., Perrone, M. G., Vitale, P., Di Mauro, G., Fortuna, C. G., Armen, R. S., Ferorelli, S., Smith, W. L., & Scilimati, A. (2017). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Journal of Medicinal Chemistry, 60(17), 7347-7362. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

-

Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). Molecules. [Link]

-

Mishra, P., Kumar, A., Sharma, U. C., Saxena, A., Prabahar, A. E., Gupta, S., & Verma, A. K. (2017). Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). Molecules. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2021). Viruses. [Link]

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2022). Molecules. [Link]

-

Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. (2024). International Journal of Molecular Sciences. [Link]

-

Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (n.d.). ResearchGate. [Link]

-

Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (2021). ChemistryOpen. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). Bioorganic Chemistry. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). Molecules. [Link]

-

New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. (n.d.). ResearchGate. [Link]

-

The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). European Journal of Medicinal Chemistry. [Link]

-

In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.). ResearchGate. [Link]

-

Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

-

General Procedure for the Synthesis of quinoxalinones. (n.d.). ACS Publications. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. (2025). Scientific Reports. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Solubility Profile of 2-(Quinolin-4-yl)acetamide in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(Quinolin-4-yl)acetamide in a diverse range of organic solvents. In the absence of extensive empirical solubility data, this guide employs a predictive methodology grounded in the principles of Hansen Solubility Parameters (HSP) to forecast the compound's behavior. This approach is augmented by a thorough review of the fundamental physicochemical properties of 2-(Quinolin-4-yl)acetamide, offering a theoretical framework for understanding its solubility. Furthermore, this document outlines detailed, best-practice experimental protocols for the empirical determination of solubility, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, providing both predictive insights and practical methodologies for the formulation and processing of 2-(Quinolin-4-yl)acetamide.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must typically be in a dissolved state at the site of absorption. The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability, influences the choice of formulation strategies, and impacts the feasibility of manufacturing processes such as crystallization and purification.

2-(Quinolin-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents. A comprehensive understanding of its solubility in organic solvents is paramount for its development as a potential drug candidate. This guide aims to bridge the current gap in experimental data by providing a robust, theoretically grounded prediction of its solubility profile.

Physicochemical Properties of 2-(Quinolin-4-yl)acetamide

A molecule's solubility is intrinsically linked to its physicochemical characteristics. In the absence of experimental data for 2-(Quinolin-4-yl)acetamide, we have leveraged established computational tools to predict its key properties.

SMILES Notation: O=C(N)Cc1cnc2ccccc2c1

This representation was used as the input for the predictive models.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 186.21 g/mol | PubChem |

| logP (Octanol-Water Partition Coefficient) | 1.60 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | SwissADME |

| Hansen Solubility Parameters (HSP), δt | 25.9 MPa½ | Yamamoto-Molecular Break (Y-MB) |

| • δD (Dispersion) | 20.8 MPa½ | Y-MB |

| • δP (Polar) | 10.5 MPa½ | Y-MB |

| • δH (Hydrogen Bonding) | 9.8 MPa½ | Y-MB |

These values are computationally predicted and should be used as a guide for solvent selection, with experimental verification recommended.

The predicted logP of 1.60 suggests that 2-(Quinolin-4-yl)acetamide has a moderate lipophilicity. The TPSA of 55.1 Ų indicates a polar character, which will influence its interactions with polar solvents. The Hansen Solubility Parameters (HSP) provide a more nuanced understanding of the intermolecular forces at play. The relatively high δP and δH values point towards the significance of polar and hydrogen bonding interactions in the dissolution of this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) offer a quantitative approach to this principle by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary induced dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between the solute and a solvent in Hansen space is calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.

Workflow for Predicting Solubility using Hansen Parameters

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Predicted Solubility Profile of 2-(Quinolin-4-yl)acetamide

Based on the predicted Hansen Solubility Parameters for 2-(Quinolin-4-yl)acetamide and a database of common organic solvents, the following table presents the calculated Hansen distance (Ra) and a qualitative prediction of solubility. A lower Ra value suggests a higher likelihood of dissolution.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| 2-(Quinolin-4-yl)acetamide (Predicted) | 20.8 | 10.5 | 9.8 | - | - |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.2 | High |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 6.5 | High |

| Pyridine | 19.0 | 8.8 | 5.9 | 5.3 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.3 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.3 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 6.2 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.7 | Moderate-Low |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 10.4 | Moderate-Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 14.5 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.9 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 13.0 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 17.5 | Very Low |

Disclaimer: This table provides a theoretical prediction of solubility. Experimental verification is crucial for confirming these findings.

Discussion of Predicted Solubility

The analysis of the Hansen Solubility Parameters suggests that 2-(Quinolin-4-yl)acetamide will exhibit the highest solubility in polar aprotic solvents such as NMP, DMSO, and DMF . These solvents have HSP values that are relatively close to the predicted values of the solute, indicating a good match in terms of intermolecular forces. Pyridine also shows a low Ra value, suggesting it would be a good solvent.

Solvents with moderate polarity, such as dichloromethane, THF, and acetone, are predicted to be moderately effective at dissolving the compound.

Alcohols like ethanol and methanol, despite their high polarity and hydrogen bonding capacity, have a larger Hansen distance, suggesting lower solubility. This might be due to the strong self-association of these alcohols, which could hinder the solvation of the solute.

Non-polar solvents like toluene and hexane are predicted to be very poor solvents for 2-(Quinolin-4-yl)acetamide, which is expected given the polar nature of the quinoline and acetamide functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically validate the predicted solubility profile, the shake-flask method is the gold standard. This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment

-

2-(Quinolin-4-yl)acetamide (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(Quinolin-4-yl)acetamide of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO) to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid 2-(Quinolin-4-yl)acetamide to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis). Analyze the diluted sample using a validated analytical method (HPLC-UV or UV-Vis spectroscopy) and determine the concentration of 2-(Quinolin-4-yl)acetamide by comparing the response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, solubility profile of 2-(Quinolin-4-yl)acetamide in a range of organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters, we have identified polar aprotic solvents such as NMP, DMSO, and DMF as the most promising candidates for dissolving this compound. This predictive analysis provides a valuable starting point for formulation development and experimental design. To ensure scientific rigor, a detailed, step-by-step protocol for the experimental determination of solubility using the shake-flask method has also been provided. The combination of theoretical prediction and empirical validation outlined in this guide offers a robust strategy for characterizing the solubility of 2-(Quinolin-4-yl)acetamide and advancing its potential as a therapeutic agent.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). [Link]

-

PubChem. (n.d.). N-(quinolin-6-yl)acetamide. National Center for Biotechnology Information. [Link]

-

SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. [Link]

-

Yamamoto, H. (n.d.). Y-MB Properties Estimation. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Babu, R. J., & Nokhodchi, A. (Eds.). (2018). Pharmaceutical Product Development: In Vitro-In Vivo Correlation. Springer. [Link]

The Multifaceted Biological Activities of Quinoline-4-Acetamides: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Significance of 4-Acetamide Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its derivatives have shown significant promise in various therapeutic areas, including as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[3] This guide focuses on a specific, yet highly promising, class of derivatives: quinoline-4-acetamides. The introduction of an acetamide group at the 4-position of the quinoline ring can significantly influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby modulating its interaction with biological targets and offering a unique avenue for the development of novel therapeutics.

This technical guide provides a comprehensive literature review of the biological activities of quinoline-4-acetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for their synthesis and biological evaluation, offering researchers, scientists, and drug development professionals a thorough resource to guide future research and development in this promising area.

Anticancer Activity of Quinoline-4-Acetamide Derivatives

Quinoline derivatives have been extensively investigated for their anticancer properties, exhibiting a variety of mechanisms of action including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[4] While research on quinoline-4-acetamides specifically is still emerging, the available data, along with that of closely related analogs, suggests significant potential in this therapeutic area.

Mechanism of Action in Cancer

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Several quinoline-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5][6] For instance, some quinazoline derivatives, which share a similar heterocyclic core, have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy.[7] It is plausible that quinoline-4-acetamide derivatives could also exert their anticancer effects through the inhibition of such kinases or other critical enzymes involved in cancer cell proliferation.

Another potential mechanism is the induction of apoptosis, or programmed cell death. Studies on quinazolinone Schiff base derivatives have shown that these compounds can induce apoptosis in cancer cells by triggering the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[7] The structural features of quinoline-4-acetamides may allow them to interact with pro- or anti-apoptotic proteins, thereby shifting the balance towards cell death in cancer cells.

Signaling Pathway: Putative Anticancer Mechanism of Quinoline-4-Acetamides via Kinase Inhibition

Caption: Putative inhibition of protein kinases by quinoline-4-acetamide derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-acetamide and related derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]quinolinyl acetamide | Compound 5c | A549 (Lung) | <15 | [8] |

| Pyrazolo[3,4-b]quinolinyl acetamide | Compound 5d | HeLa (Cervical) | <15 | [8] |

| Pyrazolo[3,4-b]quinolinyl acetamide | Compound 5r | MCF-7 (Breast) | <15 | [8] |

| Pyrazolo[3,4-b]quinolinyl acetamide | Compound 7f | A549 (Lung) | <15 | [8] |

| Quinazolinone-based acetamide | Compound F27 | Leishmania donovani amastigotes | 3.55 ± 0.22 | [2] |

Note: Data for specific quinoline-4-acetamide derivatives with anticancer activity is limited in the reviewed literature. The table includes closely related structures to indicate the potential of the acetamide functional group in this context.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

-

96-well plates

-

Test compound (quinoline-4-acetamide derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-4-acetamide derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Quinoline-4-Acetamide Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[12] Research into quinoline-4-acetamide derivatives has revealed their potential as a new class of antimicrobial agents, particularly against mycobacteria.

Mechanism of Action in Microbes

The antimicrobial mechanism of quinoline derivatives can vary. For instance, fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[13] More recent studies on 2-(quinoline-4-yloxy)acetamide derivatives have identified the cytochrome bc1 complex as a potential target in Mycobacterium tuberculosis.[3] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production, leading to bacterial cell death.

Workflow: Screening for Antimicrobial Activity

Caption: A typical workflow for the discovery and characterization of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected quinoline-acetamide and related derivatives, expressed as the minimum inhibitory concentration (MIC).

| Compound Type | Derivative | Microbial Strain | MIC (µM) | Reference |

| 2-(Quinoline-4-yloxy)acetamide | Compound 41 | M. tuberculosis H37Rv | 1.8 | [14] |

| 2-(Quinoline-4-yloxy)acetamide | Compound 42 | M. tuberculosis H37Rv | 0.3 | [14] |

| Pyrazolo[3,4-b]quinolinyl acetamide | Compound 5r | S. aureus | 3.9-7.8 µg/mL | [8] |

| 2-sulfoether-4-quinolone | Compound 15 | S. aureus | 0.8 | [14] |

| 2-sulfoether-4-quinolone | Compound 15 | B. cereus | 0.8 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17]

Materials:

-

96-well microtiter plates

-

Test compound (quinoline-4-acetamide derivative)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth

-

Sterile saline (0.85%)

-

McFarland standards (0.5)

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a stock solution of the quinoline-4-acetamide derivative. Perform serial twofold dilutions of the compound in the wells of the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Quinoline-4-Acetamide Derivatives

The quinoline scaffold has been recognized as a promising template for the design of novel anti-inflammatory agents.[18] Quinoline derivatives have been shown to target several key players in the inflammatory cascade, including cyclooxygenase (COX) enzymes and various cytokines.[16]

Mechanism of Action in Inflammation

The anti-inflammatory effects of quinoline derivatives are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[19] The suppression of these inflammatory mediators is a key strategy in the management of inflammatory diseases.[20] While the specific mechanisms for quinoline-4-acetamides are still under investigation, it is hypothesized that they may interfere with signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of many inflammatory genes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[6][8][21][22][23]

Materials:

-

Rats or mice

-

Test compound (quinoline-4-acetamide derivative)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or calipers

-

Vehicle (e.g., saline, PBS, or a solution of carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the quinoline-4-acetamide derivative to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw edema in the treated group indicates anti-inflammatory activity.

Neuroprotective Effects of Quinoline-4-Acetamide Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons in the central nervous system.[24] Quinoline derivatives have emerged as a promising class of compounds with neuroprotective potential, exhibiting antioxidant and anti-inflammatory properties, as well as the ability to inhibit key enzymes involved in neurodegeneration.[3][25]

Mechanism of Action in Neuroprotection

The neuroprotective effects of quinoline derivatives are often multifactorial. Their antioxidant properties can help to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[25] Additionally, some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[24] Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease. Furthermore, the anti-inflammatory properties of these compounds can help to reduce neuroinflammation, which is also implicated in the pathogenesis of neurodegenerative disorders.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and to screen for AChE inhibitors.[5][26][27][28]

Materials:

-

96-well plates

-

Test compound (quinoline-4-acetamide derivative)

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the AChE enzyme solution. Include a control well with buffer and enzyme but no inhibitor.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Addition of DTNB: Add 10 µL of DTNB solution to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control. The IC50 value, which is the concentration of the compound that inhibits AChE activity by 50%, can be determined from a dose-response curve.

Synthesis of the Quinoline-4-Acetamide Scaffold

The synthesis of quinoline-4-acetamide derivatives typically involves the construction of the quinoline core followed by the introduction of the acetamide functionality at the 4-position. Several classical methods can be employed for the synthesis of the quinoline ring, including the Combes, Doebner-von Miller, and Friedländer syntheses.[29][30] A common modern approach involves the Vilsmeier-Haack reaction.[31]

General Synthetic Scheme

A general and efficient method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack reaction of acetanilides.[31] The resulting 2-chloro-3-formylquinoline can then be further modified to introduce the acetamide group at the 4-position. A plausible synthetic route to quinoline-4-acetamides could start from a 4-aminoquinoline derivative, which can be synthesized through various established methods. The 4-aminoquinoline can then be acylated with an appropriate acetylating agent to yield the desired quinoline-4-acetamide.

Synthetic Pathway: General Route to Quinoline-4-Acetamides

Caption: A potential synthetic route for the preparation of quinoline-4-acetamide derivatives.

Conclusion and Future Perspectives

The quinoline-4-acetamide scaffold represents a promising area for the discovery of novel therapeutic agents. The existing literature, though still in its early stages for this specific subclass, strongly suggests potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The versatility of the quinoline core, combined with the modulatory effects of the 4-acetamide group, provides a rich chemical space for further exploration and optimization.

Future research should focus on the synthesis and biological evaluation of a broader range of quinoline-4-acetamide derivatives to establish clear structure-activity relationships for each therapeutic target. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for a variety of challenging diseases.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogs, their evaluation for antimicrobial and anticancer activities, validation by molecular modeling and CoMFA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. en.iacld.com [en.iacld.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. attogene.com [attogene.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design | MDPI [mdpi.com]

- 26. japsonline.com [japsonline.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chemijournal.com [chemijournal.com]

The 2-(Quinolin-4-yl)acetamide Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Within this privileged heterocyclic family, the 2-(Quinolin-4-yl)acetamide scaffold has emerged as a particularly fruitful framework for the development of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have positioned it as a scaffold of significant interest. This guide provides a comprehensive technical overview of the 2-(Quinolin-4-yl)acetamide core, detailing its synthesis, exploring its diverse biological activities with a focus on oncology and infectious diseases, and presenting detailed protocols for its evaluation. We will delve into the causality behind experimental design and provide insights into the structure-activity relationships that govern the therapeutic potential of this remarkable scaffold.

Introduction: The Quinoline Moiety as a Privileged Structure

First isolated from coal tar in 1834, quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2] This structural motif is not merely a synthetic curiosity; it is prevalent in nature, most famously in the antimalarial alkaloid quinine.[3] The inherent physicochemical properties of the quinoline ring system, including its ability to participate in hydrogen bonding, pi-stacking, and coordination with metal ions, have made it a highly successful scaffold in drug design.[4] This has led to the development of a wide range of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][4]

The 2-(Quinolin-4-yl)acetamide scaffold represents a specific and highly adaptable iteration of the broader quinoline family. It consists of a quinoline ring linked at the 4-position to an acetamide group. This arrangement allows for extensive chemical modification at several key points: the quinoline ring itself, the nitrogen of the acetamide, and the terminal carbon of the acetamide. This synthetic versatility is a primary driver of its utility in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the 2-(Quinolin-4-yl)acetamide Scaffold: A Modular Approach

The synthesis of 2-(Quinolin-4-yl)acetamide derivatives is typically achieved through a modular and convergent strategy. The key is the initial construction of a suitably substituted 4-aminoquinoline or 4-chloroquinoline intermediate, which can then be coupled with an appropriate acetamide precursor.

Synthesis of Key Intermediates: 4-Aminoquinolines and 4-Chloroquinolines

The most common route to 4-substituted quinolines that serve as precursors to the target scaffold involves the nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline.[5][6] The 4-chloroquinoline itself can be prepared from the corresponding 4-hydroxyquinoline.

A general and reliable method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization to form the 4-hydroxyquinoline. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields the 4-chloroquinoline.

From the 4-chloroquinoline, the 4-aminoquinoline intermediate can be synthesized by reaction with an amine source.[7] For the parent 2-(Quinolin-4-yl)acetamide, this would involve reaction with ammonia or a protected amine equivalent.

Formation of the Acetamide Side Chain

With the 4-aminoquinoline in hand, the final acetamide linkage can be formed through a standard amide coupling reaction. A common and effective method is the reaction of the 4-aminoquinoline with 2-chloroacetamide or a related activated acetic acid derivative.[8]

Alternatively, if starting from a 4-substituted quinoline bearing a different functional group, multi-step sequences may be required to install the acetamide moiety. For instance, a 4-carboxyquinoline could be converted to the corresponding acid chloride and then reacted with an amine to form the amide.

Experimental Protocol: General Synthesis of N-substituted 2-(Quinolin-4-yl)acetamide

This protocol outlines a general, two-step procedure for the synthesis of N-substituted 2-(Quinolin-4-yl)acetamide derivatives, starting from a 4-chloroquinoline.

Step 1: Synthesis of N-substituted-4-aminoquinoline (Intermediate A)

-

Reaction Setup: To a solution of the desired 4-chloroquinoline (1.0 eq) in a suitable solvent such as dichloromethane, add the desired primary or secondary amine (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-130°C and stir for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash successively with a 5% aqueous solution of sodium bicarbonate, water, and brine.[9]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted-4-aminoquinoline.

Step 2: Synthesis of N-substituted 2-(Quinolin-4-yl)acetamide (Final Product)

-

Reaction Setup: Dissolve the N-substituted-4-aminoquinoline (Intermediate A) (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Amide Coupling: Add 2-chloroacetamide (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The 2-(Quinolin-4-yl)acetamide scaffold has demonstrated a remarkable breadth of biological activity, with significant potential in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potential of 2-(Quinolin-4-yl)acetamide derivatives as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[2]

3.1.1. Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[11][12] Several quinoline-based compounds have been identified as potent inhibitors of PI3K.[13][14] Derivatives of the 2-(Quinolin-4-yl)acetamide scaffold have shown promise as PI3Kα inhibitors.[15] The quinoline core can act as a hinge-binder in the ATP-binding pocket of the kinase, while modifications to the acetamide portion can enhance selectivity and potency.[16]

3.1.2. Other Anticancer Mechanisms

Beyond PI3K inhibition, derivatives of this scaffold have been investigated for other anticancer mechanisms. For example, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[17] Other quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[2]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | SIRT3 | MLLr leukemic cells | 7.2 | [17] |

| 4-Acrylamido-quinoline | PI3Kα | - | 0.0005 - 0.00203 | [15] |

| Quinazoline-2-indolinone | PI3Kα | B16, HCT116, MCF-7 | 0.00911 | [13] |

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-(Quinolin-4-yl)acetamide derivatives against PI3Kα.

-

Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂), ADP-Glo™ Kinase Assay kit or similar detection system.[18]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series.

-

Kinase Reaction: In a 384-well plate, pre-incubate the PI3Kα enzyme with the test compound or vehicle (DMSO) for 10-15 minutes at room temperature.[19]

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.[18] The final ATP concentration should be close to its Km for the enzyme.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[18]

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system according to the manufacturer's protocol.[18]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The 2-(quinolin-4-yloxy)acetamide subclass has shown particularly promising results in this area, with several derivatives exhibiting potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[17]

3.2.1. Mechanism of Action

Studies on spontaneous mutant strains have indicated that these compounds may target the cytochrome bc1 complex, a key component of the electron transport chain in M. tuberculosis.[20] Inhibition of this complex disrupts cellular respiration and leads to bacterial cell death.

Table 2: Antitubercular Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives

| Compound | M. tuberculosis H37Rv MIC (µM) | Cytotoxicity (Vero cells) IC₅₀ (µM) | Reference |

| Lead Compound | 0.80 | >20 | [9] |

| Optimized Analog | 0.05 | >20 | [17] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

-

Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the M. tuberculosis culture to each well, ensuring a final inoculum concentration of approximately 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(Quinolin-4-yl)acetamide scaffold has yielded valuable insights into the structural features that govern its biological activity.

-

Quinoline Core Substitutions: The nature and position of substituents on the quinoline ring can significantly impact activity. For antitubercular 2-(quinolin-4-yloxy)acetamides, electron-donating groups at the 6-position of the quinoline ring have been shown to be important for potency.

-

Acetamide Substitutions: In the context of antitubercular activity, small to medium-sized hydrophobic groups on the terminal aryl ring of the acetamide side chain tend to enhance potency.[9] Conversely, bulky or strongly electron-withdrawing groups can be detrimental to activity.[9]

Pharmacokinetics and ADMET Considerations

For any scaffold to be successfully translated into a clinical candidate, a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial. In silico and in vitro ADMET studies are therefore essential in the early stages of drug discovery.

Studies on quinoline derivatives have shown that they generally possess drug-like properties.[21] However, specific ADMET parameters can vary significantly based on the substitution pattern. For instance, lipophilicity, a key determinant of absorption and distribution, can be fine-tuned by altering the substituents on the scaffold.[4] In vivo and in silico toxicity studies of some quinoline derivatives have indicated low to moderate toxicity.[22][23]

Conclusion and Future Directions

The 2-(Quinolin-4-yl)acetamide scaffold has proven to be a versatile and valuable starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on:

-

Expansion of Therapeutic Applications: Exploring the potential of this scaffold against other targets and in different disease areas.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the ADMET profile of lead compounds to improve their clinical translatability.

-

Mechanism of Action Studies: Further elucidating the molecular mechanisms by which these compounds exert their biological effects to enable more rational drug design.

The continued exploration of the chemical space around the 2-(Quinolin-4-yl)acetamide core holds great promise for the development of the next generation of innovative medicines.

References

-

(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). Retrieved February 8, 2026, from [Link]

- Synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)-N-phenylacetamide derivatives 5-32. (n.d.). Retrieved February 8, 2026, from https://www.researchgate.net/figure/Synthesis-of-2-2-7-chloroquinolin-4-ylthio-4-methylthiazol-5-yl-N-phenylacetamide_fig2_367503460

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 868991. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11, 1283999. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11. [Link]

-

(2022). Bio-Rad. Retrieved February 8, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(30), 19594-19614. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3345-3348. [Link]

-

Design, synthesis, and evaluation of new 2-(quinoline-4-yloxy)acetamide-based antituberculosis agents. (2020). European Journal of Medicinal Chemistry, 192, 112179. [Link]

-

Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (n.d.). Retrieved February 8, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11. [Link]

-

PI3K/Akt signalling pathway and cancer. (2004). Cancer Treatment Reviews, 30(2), 193-204. [Link]

-

Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). European Journal of Medicinal Chemistry, 269, 116279. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). Borneo Journal of Pharmacy, 7(2), 1-12. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers, 13(16), 3949. [Link]

-

Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). Retrieved February 8, 2026, from [Link]

-

(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (n.d.). Retrieved February 8, 2026, from [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). Molecules, 27(19), 6598. [Link]

-

Special Issue : Targeting PI3K Signaling in Cancer. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(19), 6940. [Link]

-

Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 7879-7893. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(1), 163. [Link]

-

In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2020). Marmara Pharmaceutical Journal, 24(2), 154-165. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology, 12, 814093. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2017). International Journal of Pharmaceutical Sciences and Research, 8(6), 2351-2367. [Link]

-